molecular formula C16H22N2O4 B13464904 Methyl 5-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Methyl 5-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

Cat. No.: B13464904
M. Wt: 306.36 g/mol
InChI Key: PZJQWLVIXRXQAF-UHFFFAOYSA-N
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Description

Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is a complex organic compound with a molecular formula of C16H22N2O4. It is often used in research and development, particularly in the fields of organic chemistry and pharmaceuticals. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-8-carboxylate typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through Pictet-Spengler condensation, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

    Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Scientific Research Applications

Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-8-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound largely depends on its application. In organic synthesis, the Boc group protects the amine functionality, allowing for selective reactions at other sites. In biological systems, the compound can interact with enzymes and receptors, influencing various biochemical pathways. The Boc group can be removed under acidic conditions, revealing the active amine which can then participate in further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-{[(tert-butoxy)carbonyl]amino}-1,2,3,4-tetrahydroisoquinoline-8-carboxylate is unique due to its isoquinoline core, which imparts specific chemical properties and reactivity. The presence of the Boc group allows for selective protection of the amine functionality, making it a valuable intermediate in complex organic syntheses.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

methyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2,3,4-tetrahydroisoquinoline-8-carboxylate

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-13-6-5-11(14(19)21-4)12-9-17-8-7-10(12)13/h5-6,17H,7-9H2,1-4H3,(H,18,20)

InChI Key

PZJQWLVIXRXQAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C2CCNCC2=C(C=C1)C(=O)OC

Origin of Product

United States

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